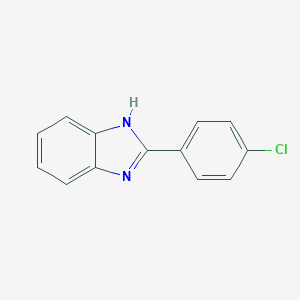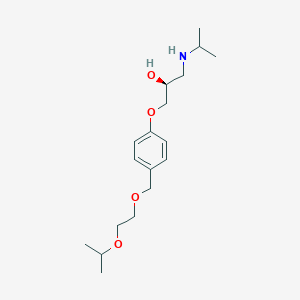
(s)-Bisoprolol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(s)-Bisoprolol is a beta-blocker medication that is commonly used to treat hypertension, angina, and heart failure. It is a selective beta-1 adrenergic receptor blocker that reduces the heart's workload by decreasing heart rate and cardiac output. In
Wirkmechanismus
The mechanism of action of (s)-Bisoprolol involves selective inhibition of beta-1 adrenergic receptors in the heart. By blocking the effects of adrenaline and noradrenaline on the heart, (s)-Bisoprolol reduces heart rate and cardiac output, thereby decreasing the workload on the heart. This results in a decrease in blood pressure and an improvement in cardiac function.
Biochemische Und Physiologische Effekte
(s)-Bisoprolol has several biochemical and physiological effects on the body. It reduces heart rate and cardiac output, which in turn decreases oxygen demand and workload on the heart. This results in a decrease in blood pressure and an improvement in cardiac function. (s)-Bisoprolol also reduces the release of renin, which is an enzyme that regulates blood pressure. This helps to further reduce blood pressure and improve cardiac function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (s)-Bisoprolol in lab experiments is its selectivity for beta-1 adrenergic receptors. This allows for precise targeting of the heart, making it an effective tool for studying cardiac function. Additionally, (s)-Bisoprolol has a well-established safety profile, making it a reliable and safe tool for use in lab experiments.
One limitation of using (s)-Bisoprolol in lab experiments is its potential to interact with other medications. (s)-Bisoprolol should not be used in combination with other beta-blockers or medications that affect heart rate or blood pressure. Additionally, (s)-Bisoprolol may cause side effects such as dizziness, fatigue, and shortness of breath, which may affect the results of lab experiments.
Zukünftige Richtungen
There are several future directions for research on (s)-Bisoprolol. One area of research is the development of new formulations and delivery methods for (s)-Bisoprolol. This could include the development of extended-release formulations or novel delivery systems that improve bioavailability and reduce side effects.
Another area of research is the investigation of (s)-Bisoprolol's potential in treating other diseases. For example, (s)-Bisoprolol has been shown to reduce the risk of death and hospitalization in patients with heart failure. Further research could explore the potential of (s)-Bisoprolol in treating other cardiovascular diseases or conditions.
Conclusion
(s)-Bisoprolol is a beta-blocker medication that is commonly used to treat hypertension, angina, and heart failure. Its selective inhibition of beta-1 adrenergic receptors makes it an effective tool for studying cardiac function. (s)-Bisoprolol has several biochemical and physiological effects on the body, including reducing heart rate and cardiac output, which in turn decreases oxygen demand and workload on the heart. Future research on (s)-Bisoprolol could explore its potential in treating other diseases or conditions and developing new formulations and delivery methods.
Synthesemethoden
The synthesis of (s)-Bisoprolol involves the reaction of (s)-1-(4-amino-3-chlorophenyl) ethanol with ethyl chloroformate, followed by the reaction of the resulting intermediate with tert-butylamine. The final product is obtained by resolving the racemic mixture using chiral chromatography. The synthesis method has been optimized to increase yield and purity, making it a reliable and efficient process for producing (s)-Bisoprolol.
Wissenschaftliche Forschungsanwendungen
(s)-Bisoprolol has been widely studied in scientific research for its therapeutic potential in treating cardiovascular diseases. In a clinical trial, (s)-Bisoprolol was found to significantly reduce the risk of death and hospitalization in patients with heart failure. Additionally, (s)-Bisoprolol has been shown to improve left ventricular function and exercise tolerance in patients with dilated cardiomyopathy. These studies demonstrate the potential of (s)-Bisoprolol as an effective treatment option for cardiovascular diseases.
Eigenschaften
CAS-Nummer |
99103-03-4 |
|---|---|
Produktname |
(s)-Bisoprolol |
Molekularformel |
C18H31NO4 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
(2S)-1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C18H31NO4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4/h5-8,14-15,17,19-20H,9-13H2,1-4H3/t17-/m0/s1 |
InChI-Schlüssel |
VHYCDWMUTMEGQY-KRWDZBQOSA-N |
Isomerische SMILES |
CC(C)NC[C@@H](COC1=CC=C(C=C1)COCCOC(C)C)O |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O |
Kanonische SMILES |
CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O |
Andere CAS-Nummern |
99103-03-4 |
Synonyme |
(2S)-1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-2-Propanol Fumarate; (-)-Bisoprolol Fumarate; (S)-Bisoprolol Fumarate; S-(-)-Bisoprolol Fumarate; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



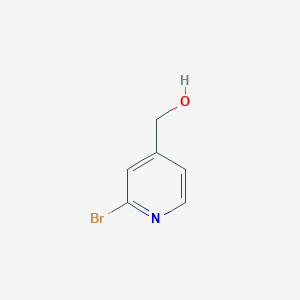
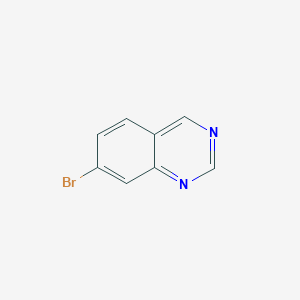

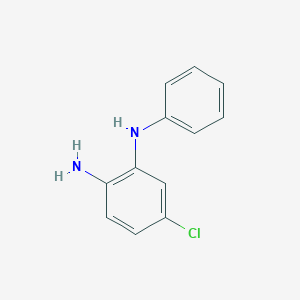
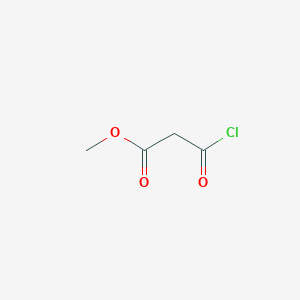
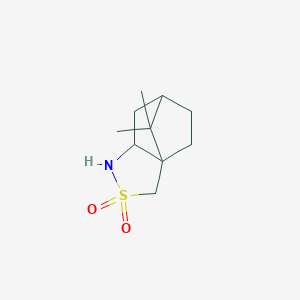
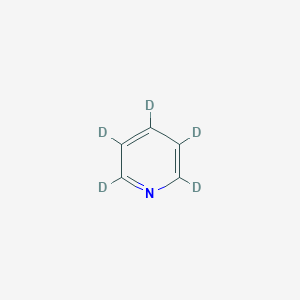
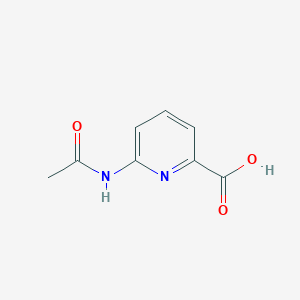

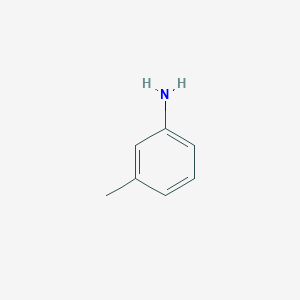
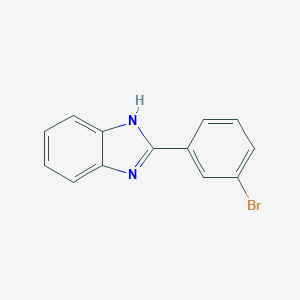

![(8S,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B57748.png)
